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molecular formula C10H9N3O B8714899 (1-methyl-1H-1,2,4-triazol-5-yl)(phenyl)methanone

(1-methyl-1H-1,2,4-triazol-5-yl)(phenyl)methanone

Cat. No. B8714899
M. Wt: 187.20 g/mol
InChI Key: UVLUJXKQHPXMSZ-UHFFFAOYSA-N
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Patent
US08981111B2

Procedure details

To a solution of 1-methyl-1H-1,2,4-triazole (5.0 g, 60.17 mmol, 1 eq.) in 250 ml of MeCN cooled to −5° C. were added Benzoyl chloride (8.45 g, 60.17 mmol, 1 eq.) and TEA (6.39 g, 8.8 ml, 63.18 mmol, 1.05 eq.) dropwise. Upon complete addition the temperature was raised to r.t. and the reaction stirred overnight. The white solid was removed by filtration and the solvent evaporated. The yellow residue was triturated in EtOAc and the white solid removed by filtration. The solvent was evaporated and the resulting brown solid was recrystalised in EtOAc/IPE to give (1-methyl-1H-1,2,4-triazol-5-yl)(phenyl)methanone (6.5 g, 58% yield) as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
8.45 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
8.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[N:5][CH:4]=[N:3]1.[C:7](Cl)(=[O:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>CC#N>[CH3:1][N:2]1[C:6]([C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:14])=[N:5][CH:4]=[N:3]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CN1N=CN=C1
Name
Quantity
250 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
8.45 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
TEA
Quantity
8.8 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon complete addition the temperature
CUSTOM
Type
CUSTOM
Details
The white solid was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The yellow residue was triturated in EtOAc
CUSTOM
Type
CUSTOM
Details
the white solid removed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the resulting brown solid was recrystalised in EtOAc/IPE

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1N=CN=C1C(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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